Lenampicillin hydrochloride

Übersicht

Beschreibung

Varacillin ist eine Verbindung, die für ihre antiviralen Eigenschaften bekannt ist, insbesondere gegen Influenzaviren, Herpesviren, humane Immundefizienzviren und hämorrhagische Fieberviren . Es wird aus Huminsäure gewonnen, einem langkettigen Molekül mit hohem Molekulargewicht, dunkelbrauner Farbe und Löslichkeit in einer alkalischen Lösung . Varacillin ist aufgrund seiner hohen Reinheit und des spezifischen Extraktionsverfahrens, das zu seiner Gewinnung verwendet wird, einzigartig und somit sicher für den menschlichen Verzehr .

2. Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Herstellung von Varacillin beinhaltet die Extraktion von Huminsäure aus Boden, Torf oder Braunkohle. Dieser Prozess umfasst das Autoklavieren und andere Reinigungsschritte, um schädliche mikrobielle Agenzien wie Bakterien, Parasiten und Viren zu entfernen .

Industrielle Produktionsmethoden: Die industrielle Produktion von Varacillin folgt strengen Protokollen, um seine Reinheit und Wirksamkeit zu gewährleisten. Der Prozess beinhaltet die großtechnische Extraktion und Reinigung von Huminsäure, gefolgt von Qualitätskontrollmaßnahmen, um sicherzustellen, dass das Endprodukt die für den menschlichen Verzehr erforderlichen Standards erfüllt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Varacillin involves the extraction of humic acid from soil, peat, or lignite. This process includes autoclaving and other purification steps to remove harmful microbial agents such as bacteria, parasites, and viruses .

Industrial Production Methods: Industrial production of Varacillin follows stringent protocols to maintain its purity and efficacy. The process involves large-scale extraction and purification of humic acid, followed by quality control measures to ensure the final product meets the required standards for human consumption .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Varacillin durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind essenziell für seine antiviralen Eigenschaften und seine Fähigkeit, mit verschiedenen molekularen Zielstrukturen zu interagieren.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei Reaktionen mit Varacillin verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen finden typischerweise unter kontrollierten Bedingungen statt, z. B. bei bestimmten pH-Werten und Temperaturen, um die gewünschten Ergebnisse zu gewährleisten.

Hauptsächlich gebildete Produkte: Die hauptsächlich gebildeten Produkte aus den Reaktionen von Varacillin hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab. Diese Produkte sind oft Zwischenprodukte, die zur antiviralen Aktivität der Verbindung beitragen.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Lenampicillin hydrochloride functions by inhibiting bacterial penicillin-binding proteins, particularly transpeptidase, which is crucial for bacterial cell wall synthesis. This mechanism renders it effective against a broad spectrum of Gram-positive and some Gram-negative bacteria.

Table 1: Pharmacological Targets and Conditions Treated

| Primary Target | Conditions | Potency |

|---|---|---|

| Penicillin-binding proteins | Respiratory tract infections, urinary tract infections, skin and soft tissue infections, surgical infections | High |

2.1. Efficacy in Otorhinolaryngology

A significant body of clinical research has focused on the use of lenampicillin in otorhinolaryngological infections. A study involving 37 patients with various infections reported an overall efficacy rate of 73%. The specific conditions treated included chronic sinusitis, acute tonsillitis, and skin abscesses.

Table 2: Clinical Outcomes in Otorhinolaryngological Infections

| Condition | Number of Cases | Efficacy Rate |

|---|---|---|

| Chronic sinusitis | 2 | 67% |

| Acute tonsillitis | 9 | 89% |

| Skin abscess | 1 | 100% |

| Overall | 37 | 73% |

2.2. Treatment of Skin and Soft Tissue Infections

Lenampicillin has also been evaluated for its effectiveness in treating skin and soft tissue infections. A clinical evaluation indicated that lenampicillin was effective against various pathogens, including Staphylococcus aureus, which is commonly implicated in such infections.

Comparative Studies with Other Antibiotics

Research comparing lenampicillin to other beta-lactam antibiotics, such as ampicillin and amoxicillin, has shown that lenampicillin provides improved oral bioavailability and reduced gastrointestinal side effects.

Table 3: Comparative Efficacy of Lenampicillin vs. Other Antibiotics

| Antibiotic | Efficacy Rate | Oral Bioavailability | Side Effects |

|---|---|---|---|

| Lenampicillin | 73% | Higher | Fewer gastrointestinal |

| Ampicillin | Variable | Moderate | More gastrointestinal |

| Amoxicillin | Variable | High | Moderate |

4.1. Case Study on Chronic Sinusitis

A clinical trial involved patients with chronic sinusitis treated with this compound. Out of the total participants, a significant number showed marked improvement within three days of treatment initiation.

"The principal symptoms disappeared with marked improvement in signs observed within three days after the onset of treatment."

4.2. Case Study on Acute Tonsillitis

In a separate study focusing on acute tonsillitis, lenampicillin was administered to patients who had not responded to previous treatments. The results indicated a high success rate, with most patients reporting symptom resolution within six days.

Wirkmechanismus

Varacillin is unique compared to other similar compounds due to its high purity and the specific extraction process used to obtain it. Similar compounds include other humic acid derivatives, such as fulvic acid and humin. Varacillin stands out due to its extensive clinical data and patents for its use against various viruses .

Vergleich Mit ähnlichen Verbindungen

Varacillin ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig aufgrund seiner hohen Reinheit und des spezifischen Extraktionsverfahrens, das zu seiner Gewinnung verwendet wird. Zu ähnlichen Verbindungen gehören andere Huminsäurederivate wie Fulvinsäure und Humin. Varacillin zeichnet sich durch seine umfangreichen klinischen Daten und Patente für seine Verwendung gegen verschiedene Viren aus .

Liste ähnlicher Verbindungen:

- Fulvinsäure

- Humin

- Leonardite-basierte Huminsäure

Die Einzigartigkeit von Varacillin liegt in seiner hohen Reinheit, seinem spezifischen Extraktionsverfahren und seiner nachgewiesenen Wirksamkeit gegen eine Reihe von Viren, was es zu einer wertvollen Verbindung sowohl in der wissenschaftlichen Forschung als auch in praktischen Anwendungen macht .

Biologische Aktivität

Lenampicillin hydrochloride, also known as KBT-1585, is an orally active prodrug of ampicillin, classified under beta-lactam antibiotics. This compound exhibits significant antibacterial activity, particularly against a range of gram-positive and gram-negative bacteria. Its biological activity is primarily attributed to its metabolism into ampicillin, which exerts its effects by inhibiting bacterial cell wall synthesis.

Lenampicillin functions as a prodrug, meaning it is metabolized in the body to release the active drug, ampicillin. The primary mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), crucial for bacterial cell wall synthesis. By binding to these proteins, lenampicillin disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.

Pharmacokinetics

The pharmacokinetic profile of lenampicillin shows improved absorption compared to ampicillin. Studies indicate that lenampicillin undergoes rapid hydrolysis in the gastrointestinal tract, converting to ampicillin effectively. The absorption rates are reported to be satisfactory, with urinary excretion of metabolites accounting for approximately 93% in humans, 74% in dogs, and 55% in rats .

Table 1: Pharmacokinetic Data of this compound

| Species | Urinary Excretion (%) | Absorption Rate |

|---|---|---|

| Humans | 93 | High |

| Dogs | 74 | Moderate |

| Rats | 55 | Moderate |

Clinical Efficacy

Clinical studies have demonstrated that lenampicillin is effective against various infections, including respiratory tract infections, urinary tract infections, and skin and soft tissue infections caused by susceptible bacteria. The efficacy is comparable to that of ampicillin but with a better safety profile due to reduced side effects associated with its prodrug formulation .

Case Study: Efficacy Against Respiratory Infections

A clinical trial involving patients with bacterial respiratory infections showed that lenampicillin significantly reduced symptoms and bacterial load within a week of treatment. Patients reported improved outcomes with fewer gastrointestinal side effects compared to traditional ampicillin therapy .

Safety Profile

Lenampicillin has been evaluated for its safety in both animal models and clinical settings. Toxicological studies indicate that typical adverse effects include sedation and respiratory suppression at high doses in animal models . However, these effects were not observed at therapeutic doses in humans.

Table 2: Observed Toxic Effects in Animal Studies

| Species | Dose (mg/kg) | Observed Effects |

|---|---|---|

| Mice | 1000 | Sedation, piloerection |

| Rats | 1000 | Clonic convulsions, hypothermia |

| Dogs | Not specified | No significant adverse effects noted |

Eigenschaften

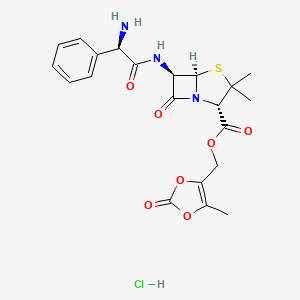

IUPAC Name |

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O7S.ClH/c1-10-12(31-20(28)30-10)9-29-19(27)15-21(2,3)32-18-14(17(26)24(15)18)23-16(25)13(22)11-7-5-4-6-8-11;/h4-8,13-15,18H,9,22H2,1-3H3,(H,23,25);1H/t13-,14-,15+,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXSETTYJSGMCR-GLCLSGQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=O)O1)COC(=O)C2C(SC3N2C(=O)C3NC(=O)C(C4=CC=CC=C4)N)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(OC(=O)O1)COC(=O)[C@H]2C(S[C@H]3N2C(=O)[C@H]3NC(=O)[C@@H](C4=CC=CC=C4)N)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0057835 | |

| Record name | Lenampicillin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80734-02-7 | |

| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester, hydrochloride (1:1), (2S,5R,6R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80734-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lenampicillin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080734027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lenampicillin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LENAMPICILLIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U90E2WB40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.